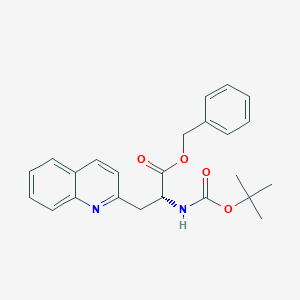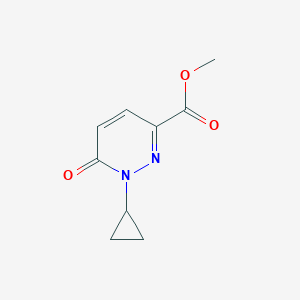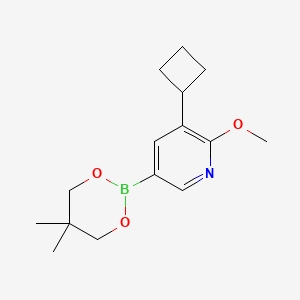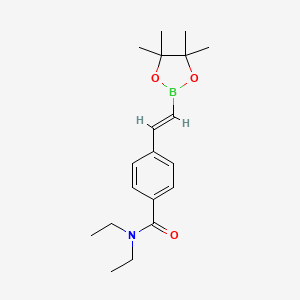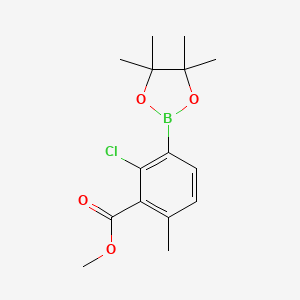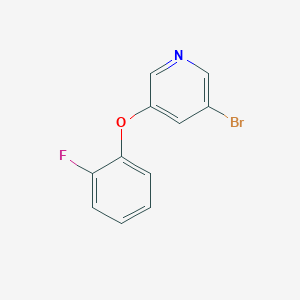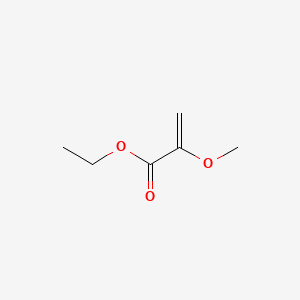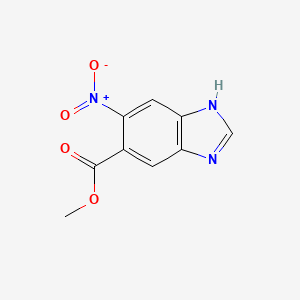
Methyl 6-nitro-1H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitro-1H-benzimidazole-5-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitro-1H-benzimidazole-5-carboxylate typically involves the nitration of a benzimidazole precursor followed by esterification. One common method involves the reaction of 6-nitro-1H-benzimidazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction conditions usually require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Methyl 6-amino-1H-benzimidazole-5-carboxylate.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-benzimidazole-5-carboxylic acid.
Scientific Research Applications
Methyl 6-nitro-1H-benzimidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 6-nitro-1H-benzimidazole-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-nitro-1H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 1H-benzimidazole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-benzimidazole-5-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
2-substituted benzimidazoles: Often have different biological activities due to variations in the substitution pattern.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitro-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(11-4-10-6)3-8(5)12(14)15/h2-4H,1H3,(H,10,11) |
InChI Key |
XAMQGFSAMDHGPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)

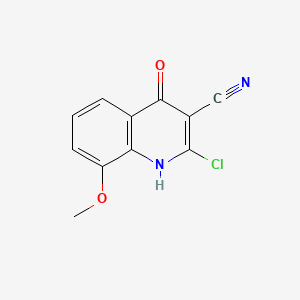
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
